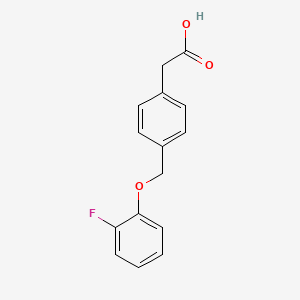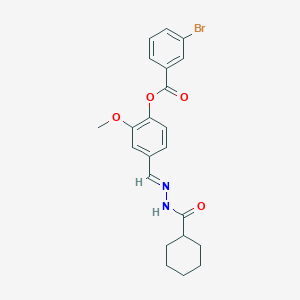
8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. It’s a purine derivative with a naphthalene moiety and two ethoxyethoxy (diethylene glycol) substituents. Here’s the full structure:
Structure:
!Compound Structure)
Preparation Methods
Synthetic Routes::
Nucleophilic Substitution:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the purine ring or the naphthalene moiety.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.
Reduction: Reduction of the purine ring or naphthalene ring is possible.
Ethylene glycol: (for diethylene glycol formation).
Hydrazine hydrate: (for reduction).
Chlorinating agents: (for substitution).
- The compound itself (8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione) is the primary product.
- By-products may include regioisomers and partially substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Possible applications in drug discovery.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its structural complexity.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of purine, naphthalene, and diethylene glycol moieties sets it apart.
Similar Compounds: None with precisely the same structure, but related purine derivatives exist.
Properties
CAS No. |
476480-56-5 |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
8-(2-ethoxyethoxy)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-4-29-12-13-30-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,4,12-14H2,1-3H3 |
InChI Key |
JOHLATYXEPAEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


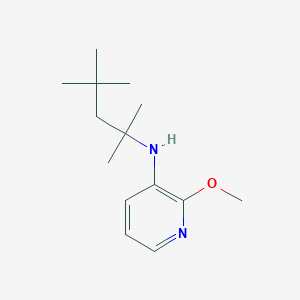
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
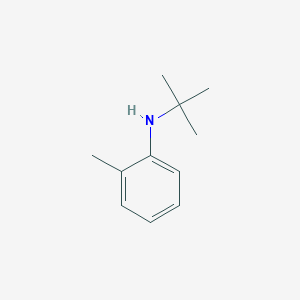

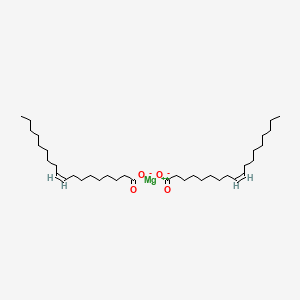
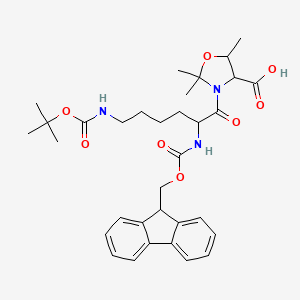
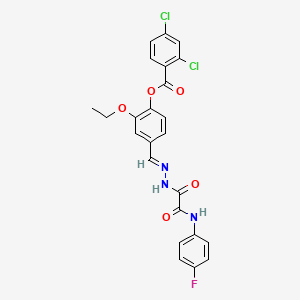
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)

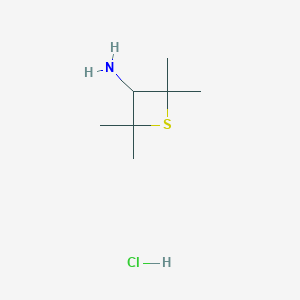
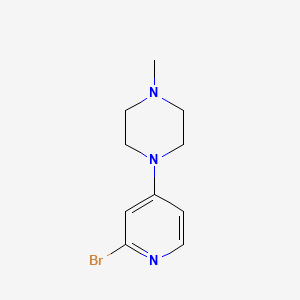
![(5Z)-3-heptyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051432.png)
